3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-1H-pyrazol-5-ol
描述
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as HET0016, is a small molecule inhibitor that selectively targets the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, stroke, and renal disease. HET0016 has been extensively studied for its potential therapeutic applications in these diseases.
作用机制
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-1H-pyrazol-5-ol selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, stroke, and renal disease. By inhibiting 20-HETE synthesis, this compound reduces vasoconstriction and improves blood flow to vital organs.
Biochemical and Physiological Effects:
This compound has been shown to reduce blood pressure, improve neurological outcomes in stroke, and improve renal function in animal models of renal disease. These effects are likely due to the inhibition of 20-HETE synthesis and the resulting reduction in vasoconstriction.
实验室实验的优点和局限性
One advantage of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-1H-pyrazol-5-ol is its selectivity for 20-HETE synthase, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and may require frequent dosing in animal studies. In addition, this compound may have limited efficacy in humans due to species differences in the regulation of 20-HETE synthesis.
未来方向
For research on 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-1H-pyrazol-5-ol include the development of more potent and selective inhibitors of 20-HETE synthase, the investigation of the role of 20-HETE in other disease states, and the evaluation of the safety and efficacy of this compound in human clinical trials. In addition, the development of novel drug delivery systems may improve the pharmacokinetics and bioavailability of this compound in vivo.
科学研究应用
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications in hypertension, stroke, and renal disease. It has been shown to selectively inhibit 20-HETE synthesis and reduce blood pressure in animal models of hypertension. In addition, this compound has been shown to reduce infarct size and improve neurological outcomes in animal models of stroke. This compound has also been shown to reduce renal injury and improve renal function in animal models of renal disease.
属性
IUPAC Name |
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-1,4-dihydropyrazol-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N2O2/c12-9(13)11(14,15)10(19)5-7(16-17-10)6-3-1-2-4-8(6)18/h1-4,9,17-19H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEGUSYQQUDOCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1(C(C(F)F)(F)F)O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。